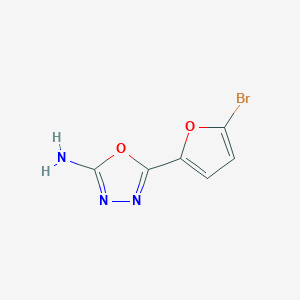

5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine

描述

Historical Development of Oxadiazole Chemistry

The foundation of oxadiazole chemistry traces back to the late nineteenth century, marking a pivotal period in heterocyclic compound discovery. The first synthesis of the 1,2,4-oxadiazole heterocycle was achieved in 1884 by Tiemann and Krüger, who initially classified this novel compound as azoxime or furo[ab1]diazole. This pioneering work established the groundwork for what would eventually become a vast field of heterocyclic chemistry research. However, the heterocycle remained relatively unexplored for nearly eight decades following its initial discovery, with limited scientific attention until the early 1940s when systematic biological activity studies commenced.

The broader development of heterocyclic chemistry began in the 1800s with several notable milestones that laid the foundation for modern oxadiazole research. These early developments included the isolation of alloxan from uric acid by Brugnatelli in 1818, followed by Dobereiner's creation of furfural from starch and sulfuric acid in 1832. The identification of pyrrole through dry distillation of bones by Runge in 1834 further expanded the understanding of five-membered heterocyclic systems. These sequential discoveries established the fundamental principles that would later guide the synthesis and characterization of complex heterocyclic compounds like this compound.

The twentieth century witnessed accelerated development in oxadiazole chemistry, particularly with the recognition of their biological potential. The first commercial drug containing a 1,2,4-oxadiazole ring, Oxolamine, was introduced to the pharmaceutical market as a cough suppressant in the 1960s, demonstrating the practical applications of these heterocyclic systems. This success catalyzed increased research interest in oxadiazole derivatives, leading to the systematic exploration of various isomers and substitution patterns. The subsequent decades saw the emergence of sophisticated synthetic methodologies and the recognition of oxadiazoles as privileged scaffolds in medicinal chemistry.

Significance in Heterocyclic Chemistry Research

Heterocyclic compounds occupy a central position in modern chemical research, with more than two-thirds of the approximately twenty million chemical compounds identified by the end of the second millennium being fully or partially aromatic, and approximately half being heterocycles. Within this vast landscape, 1,3,4-oxadiazole derivatives have emerged as particularly significant due to their diverse biological activities and synthetic versatility. These compounds exhibit a wide range of therapeutic properties including antibacterial, antifungal, antiviral, anticonvulsant, anticancer, anti-inflammatory, anti-human immunodeficiency virus, and anti-tubercular activities.

The scientific attention devoted to 1,3,4-oxadiazole applications has been continuously rising since 2000, as evidenced by Web of Science data showing increased publication rates in this field. This growth reflects the expanding recognition of oxadiazole derivatives as valuable scaffolds for drug discovery and development. The heterocyclic nature of these compounds provides unique electronic properties that enable specific interactions with biological targets, making them attractive candidates for pharmaceutical research. The presence of both oxygen and nitrogen heteroatoms in the five-membered ring system creates distinctive hydrogen bonding patterns and electronic distributions that contribute to their biological activity profiles.

Research into this compound specifically demonstrates the continued evolution of heterocyclic chemistry toward increasingly complex multi-ring systems. The compound represents an advanced example of heterocyclic design, combining the established pharmacological properties of oxadiazole rings with the unique characteristics imparted by furan substitution and halogen modification. This molecular architecture exemplifies contemporary approaches to heterocyclic drug design, where multiple heterocyclic moieties are strategically combined to enhance selectivity and potency.

Position within the Family of 1,3,4-Oxadiazole Compounds

The classification of oxadiazole isomers provides essential context for understanding the position of this compound within this chemical family. Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms, existing in four distinct isomeric forms based on the positioning of nitrogen atoms within the ring. These isomers include 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole, each possessing unique chemical and biological properties.

Among these isomers, 1,3,4-oxadiazoles have garnered the greatest scientific interest due to their remarkable biological activity profiles and synthetic accessibility. The 1,3,4-oxadiazole framework provides an optimal balance of stability and reactivity, making it suitable for diverse synthetic modifications while maintaining essential pharmacological properties. Unlike the less stable 1,2,3-oxadiazole, which undergoes ring-opening to form substituted diazomethanes, the 1,3,4-isomer demonstrates sufficient stability for pharmaceutical applications.

The specific compound this compound occupies a unique position within the 1,3,4-oxadiazole family due to its substitution pattern and functional group arrangement. The amine group at the 2-position provides sites for further chemical modification and contributes to hydrogen bonding capabilities essential for biological activity. The furan substituent at the 5-position introduces additional heteroatom functionality, creating a bi-heterocyclic system with enhanced complexity compared to mono-substituted oxadiazoles.

| Oxadiazole Isomer | Stability | Primary Applications | Research Focus |

|---|---|---|---|

| 1,2,3-Oxadiazole | Low | Limited due to instability | Synthetic intermediates |

| 1,2,4-Oxadiazole | Moderate | High Energy Density Materials | Materials science |

| 1,2,5-Oxadiazole | Moderate | Energetic materials, cytotoxic agents | Defense applications |

| 1,3,4-Oxadiazole | High | Pharmaceuticals, biological activities | Drug discovery |

Structural Significance of Combined Furan and Oxadiazole Moieties

The structural integration of furan and oxadiazole moieties in this compound creates a sophisticated heterocyclic hybrid with distinctive chemical properties. Furan-oxadiazole structural hybrids belong to the most promising and biologically active classes of oxygen and nitrogen-containing five-membered heterocycles, with expanded therapeutic scope and potential in pharmacology, medicinal chemistry, and pharmaceutics. The combination of these two heterocyclic systems produces synergistic effects that enhance both the chemical stability and biological activity of the resulting compounds.

The furan ring system contributes unique electronic characteristics through its oxygen heteroatom, which differs significantly from the nitrogen-containing oxadiazole ring. Furan derivatives have demonstrated diverse therapeutic applications including antibacterial, antiviral, antifungal, antitumor, antiproliferative, hemolytic, thrombolytic, anti-inflammatory, analgesic, antihyperglycemic, and antioxidant properties. The incorporation of furan functionality into oxadiazole-based molecules creates opportunities for enhanced target selectivity and improved pharmacological profiles.

The presence of the bromine substituent at the 5-position of the furan ring adds another layer of structural complexity and functional diversity. Halogen substitution, particularly with bromine, introduces specific electronic effects and potential sites for further synthetic modification through cross-coupling reactions or nucleophilic substitution processes. The bromine atom enhances the lipophilicity of the molecule while providing opportunities for structure-activity relationship optimization in medicinal chemistry applications.

Recent studies of furan core-based natural and synthetic derivatives have drawn considerable interest from synthetic and medicinal scientists due to their profound physiological potential and broad spectrum of chemotherapeutic efficacy. The strategic combination of furan and oxadiazole moieties in compounds like this compound represents an advanced approach to heterocyclic design that maximizes the beneficial properties of both ring systems while minimizing potential limitations.

Comparative Classification Among Heterocyclic Compounds

The classification of this compound within the broader landscape of heterocyclic compounds reveals its position as a representative of advanced multi-heterocyclic systems. Heterocyclic compounds are generally classified based on the number and type of heteroatoms, ring size, degree of saturation, and substitution patterns. The present compound belongs to the category of bi-heterocyclic molecules, incorporating two distinct five-membered aromatic rings, each containing different heteroatom arrangements.

The physical and chemical properties of heterocyclic compounds are best understood through comparison with ordinary organic compounds that do not contain heteroatoms. The presence of oxygen and nitrogen heteroatoms in this compound significantly alters its electronic distribution, hydrogen bonding capabilities, and overall reactivity compared to purely carbocyclic analogs. The inherent weak basicity of oxadiazole arises from the inductive effect exerted by the heteroatoms, establishing the molecule's reluctance to accept protons.

Within the context of pharmaceutical heterocycles, this compound represents a sophisticated example of modern drug design principles. The integration of multiple heterocyclic moieties addresses contemporary challenges in medicinal chemistry, including the need for enhanced selectivity, improved pharmacokinetic properties, and reduced off-target effects. The compound's structural complexity positions it among advanced pharmaceutical intermediates and potential lead compounds for drug development.

| Heterocyclic Class | Ring Systems | Heteroatoms | Representative Examples |

|---|---|---|---|

| Mono-heterocyclic | Single ring | 1-2 | Pyridine, Furan, Thiophene |

| Bi-heterocyclic | Two rings | 2-4 | This compound |

| Poly-heterocyclic | Multiple rings | 3+ | Purine, Adenine, Complex alkaloids |

属性

IUPAC Name |

5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3O2/c7-4-2-1-3(11-4)5-9-10-6(8)12-5/h1-2H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJGODGJKZREBSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)Br)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60602685 | |

| Record name | 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016711-67-3 | |

| Record name | 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromofuran-2-carboxylic acid hydrazide with a suitable nitrile or ester under acidic or basic conditions to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反应分析

Substitution Reactions at the Bromine Atom

The bromine atom on the furan ring undergoes nucleophilic aromatic substitution (NAS) under mild conditions. This enables functionalization for downstream applications:

Oxadiazole Ring Modifications

The 1,3,4-oxadiazole ring participates in oxidation and reduction reactions, altering its electronic properties:

Oxidation Reactions

Hypervalent iodine reagents (e.g., PhI(OAc)₂/TEMPO) oxidize the oxadiazole ring to form imine intermediates, which hydrolyze to carbonyl derivatives:

Key Data :

-

Product: 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-one (87% yield,).

-

Conditions: Dichloromethane, 25°C, 4 h.

Reduction Reactions

Lithium aluminum hydride (LiAlH₄) reduces the oxadiazole to a diamino derivative:

Key Data :

-

Product isolated in 68% yield after 3 h at 0°C ().

Functionalization of the Amine Group

The primary amine undergoes acylation and coupling reactions to generate derivatives with enhanced bioactivity:

Acylation Reactions

Coupling Reactions

-

With Mercaptothiazoles :

Chloroacetamide derivatives react with 2-mercaptobenzothiazole to form coupled heterocycles (e.g., 11 and 12 in ) under mild basic conditions (K₂CO₃/EtOH, 70°C, 5 h). -

With Amino Acids :

Coupling with N-Boc-glycine followed by deprotection yields N-(5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-glycinamide (89% yield, ).

Cyclization and Heterocycle Formation

The amine group participates in cyclization to form fused heterocycles:

Comparative Analysis of Reaction Pathways

| Reaction Type | Key Advantage | Limitation | Application Scope |

|---|---|---|---|

| Bromine substitution | Mild conditions, high regioselectivity | Limited to strong nucleophiles | Drug derivatization |

| Oxadiazole oxidation | Generates bioactive ketones | Over-oxidation risks | Medicinal chemistry |

| Amine acylation | Versatile functionalization | Requires anhydrous conditions | Polymer chemistry |

科学研究应用

5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine is a compound with significant potential in various scientific research applications, particularly in medicinal chemistry and materials science. This article explores its applications, synthesizing data from diverse sources to present a comprehensive overview.

Chemical Properties and Structure

This compound has the following chemical formula:

- Molecular Formula : CHBrNO

- CAS Number : 1349829-61-3

The compound features a furan ring substituted with a bromine atom and an oxadiazole moiety, which contributes to its biological activity and stability.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit notable antimicrobial properties. The incorporation of the bromofuran group enhances the activity against various bacterial strains. Studies have shown that compounds similar to this compound possess significant inhibitory effects on pathogens, making them candidates for developing new antimicrobial agents .

Anticancer Properties

The oxadiazole scaffold is recognized for its anticancer properties. Preliminary studies suggest that this compound can induce apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of cell cycle regulators . Further investigations into structure-activity relationships (SAR) are ongoing to optimize its efficacy.

Anti-inflammatory Effects

Compounds containing the oxadiazole structure have been reported to exhibit anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines, providing a therapeutic avenue for inflammatory diseases .

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor can be harnessed in organic light-emitting diodes (OLEDs) and organic solar cells. Studies have demonstrated that incorporating this compound into polymer matrices improves charge transport properties .

Photovoltaic Devices

Research has indicated that compounds like this compound can enhance the efficiency of photovoltaic devices by improving light absorption and charge separation. This application is particularly relevant in the development of next-generation solar energy solutions .

Case Study 1: Synthesis and Characterization

A study focused on synthesizing various oxadiazole derivatives highlighted the successful preparation of 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amines through cyclization reactions involving hydrazides and acid chlorides. The synthesized compounds were characterized using NMR and mass spectrometry techniques to confirm their structures .

Case Study 2: Biological Evaluation

In another research effort, the biological activities of synthesized oxadiazoles were evaluated against several cancer cell lines. The results indicated that 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amines exhibited IC values in the micromolar range, suggesting potent anticancer activity compared to standard chemotherapeutic agents .

作用机制

The mechanism of action of 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

相似化合物的比较

Similar Compounds

- 5-Bromofuran-2-carboxylic acid hydrazide

- 5-Bromofuran-2-yl)methanamine hydrochloride

- 2-(5-Bromofuran-2-yl)-1,3-dioxolane

Uniqueness

5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine is unique due to the presence of both furan and oxadiazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

生物活性

5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine is a compound that belongs to the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Chemical Formula : CHBrNO

- CAS Number : 1349829-61-3

- Molecular Structure : The compound features a furan ring substituted with bromine and an oxadiazole moiety, which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. While specific synthetic routes for this compound were not detailed in the available literature, similar oxadiazole derivatives have been synthesized through condensation reactions involving hydrazides and carboxylic acids or aldehydes under acidic or basic conditions .

Anticancer Properties

Recent studies have indicated that oxadiazole derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, a library of 1,2,5-oxadiazole derivatives was evaluated for their cytotoxic effects on human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma) using the MTT assay. The results demonstrated that several compounds displayed notable cytotoxicity and inhibited topoisomerase I activity, suggesting potential mechanisms for their anticancer effects .

| Compound | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| Oxadiazole A | HCT-116 | 15.2 | Topoisomerase I inhibition |

| Oxadiazole B | HeLa | 12.7 | Induction of apoptosis |

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been explored. Compounds similar to this compound have shown varying degrees of activity against bacterial strains such as Escherichia coli and Staphylococcus aureus. In particular, modifications to the oxadiazole ring structure have been linked to enhanced antimicrobial efficacy .

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 20 |

| C. albicans | 18 |

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole compounds is often influenced by their structural features. Substituents on the furan and oxadiazole rings can modulate lipophilicity and electronic properties, impacting their interaction with biological targets. For example:

- Bromine Substitution : Enhances lipophilicity and may improve cell membrane permeability.

- Amino Group : Contributes to hydrogen bonding interactions with target proteins.

Case Studies

- Case Study on Anticancer Activity : A study investigated various oxadiazole derivatives' effects on cancer cell lines, demonstrating that compounds with specific substitutions exhibited IC values below 20 µM against multiple cancer types .

- Case Study on Antimicrobial Efficacy : Research highlighted the antibacterial effects of modified oxadiazoles against E. coli and C. albicans, revealing that certain derivatives achieved significant inhibition zones in agar diffusion assays .

常见问题

Basic: What synthetic methodologies are commonly employed to prepare 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine?

Answer:

The synthesis typically involves cyclization of thiosemicarbazide derivatives under mild acidic or basic conditions. For example:

- Step 1: React furan-2-carboxylic acid hydrazide with phenyl isothiocyanate in ethanol to form N-(furan-2-carbonyl)-4-phenylthiosemicarbazide.

- Step 2: Cyclize the intermediate using manganese(II) acetate via loss of H₂S to yield the oxadiazole core .

- Step 3: Introduce bromine at the furan-2-yl position using brominating agents like N-bromosuccinimide (NBS) under controlled conditions.

Key Optimization:

- Manganese(II) acetate acts as a weak acid, enabling cyclization without harsh reagents.

- Reaction temperature (80–100°C) and solvent polarity (methanol/THF) critically influence yield .

Advanced: How can computational docking studies resolve contradictions in antimicrobial activity data for this compound?

Answer:

Contradictions in bioactivity (e.g., variable MIC values against S. aureus vs. E. coli) can be addressed via:

- Molecular Docking: Use software like AutoDock Vina to model interactions with bacterial targets (e.g., DNA gyrase or penicillin-binding proteins).

- Key Findings:

- The bromofuran moiety enhances hydrophobic interactions with bacterial enzyme pockets.

- The oxadiazole ring forms hydrogen bonds with catalytic residues (e.g., Asp73 in E. coli DNA gyrase) .

- Validation: Correlate docking scores (e.g., binding energy ≤ −7.5 kcal/mol) with experimental MIC values to prioritize derivatives for synthesis .

Table 1: Example Docking Scores vs. Observed Bioactivity

| Derivative | Target Protein | Binding Energy (kcal/mol) | MIC (µg/mL) |

|---|---|---|---|

| Compound 2 | S. aureus Gyrase | −8.2 | 16 |

| Compound 3a | E. coli PBP | −7.9 | 32 |

Basic: Which spectroscopic and crystallographic techniques confirm the structural integrity of this compound?

Answer:

- ¹H/¹³C-NMR:

- NH₂ protons appear as a singlet at δ 5.2–5.5 ppm.

- Oxadiazole C=N resonates at δ 160–165 ppm in ¹³C-NMR .

- FTIR:

- X-Ray Crystallography:

- Confirms planarity of the oxadiazole ring (dihedral angle < 6° with furan/phenyl groups).

- Short N–H···N hydrogen bonds (1.98–2.12 Å) stabilize crystal packing .

Advanced: How does substitution at the furan-2-yl position modulate pharmacological activity?

Answer:

- Bromine vs. Other Halogens:

- Bromine’s polarizability enhances hydrophobic binding to targets (e.g., fungal CYP51).

- Fluorine analogs show reduced activity due to weaker van der Waals interactions .

- Electron-Withdrawing Groups (EWGs):

- Nitro or cyano groups at the furan-5-position increase oxidative stability but reduce solubility.

- Table 2: Substituent Effects on Antifungal Activity (MIC, µg/mL)

| Substituent | C. albicans | A. fumigatus |

|---|---|---|

| -Br | 8 | 16 |

| -Cl | 32 | 64 |

| -OCH₃ | >64 | >64 |

Methodological Note: Use Hansch analysis to quantify logP vs. activity relationships .

Advanced: What strategies mitigate challenges in crystallizing this compound?

Answer:

- Solvent Selection: Slow evaporation from DMSO/EtOH (1:3) yields single crystals suitable for XRD.

- Temperature Control: Crystallize at 4°C to minimize disorder in the furan ring .

- Disorder Resolution: Refine occupancy ratios (e.g., 76:24 for furan conformers) using SHELXL .

Key Crystallographic Data:

- Space Group: P2₁/n

- Unit Cell: a = 13.195 Å, b = 5.6162 Å, c = 14.958 Å

- R-factors: R₁ = 0.039, wR₂ = 0.105 .

Basic: How is the purity of synthesized batches validated for pharmacological testing?

Answer:

- HPLC: Use a C18 column with mobile phase MeCN/H₂O (70:30); retention time ~6.2 min.

- Elemental Analysis: Acceptable C, H, N ranges: ±0.3% of theoretical values.

- Mass Spectrometry: ESI-MS (m/z): [M+H]⁺ = 256.02 (calc. 256.04) .

Advanced: What mechanistic insights explain its dual antibacterial/antifungal activity?

Answer:

- Bacterial Targets: Inhibits DNA gyrase by chelating Mg²⁺ ions via the oxadiazole N-atoms.

- Fungal Targets: Binds to lanosterol 14α-demethylase (CYP51), disrupting ergosterol synthesis.

- Evidence:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。